N-(3-bromo-5-methylphenyl)propane-2-sulfonamide
Overview
Description
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a bromo and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and other reduced forms of the sulfonamide.
Scientific Research Applications
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-5-methylphenyl)propane-2-sulfonamide
- N-(3-fluoro-5-methylphenyl)propane-2-sulfonamide
- N-(3-iodo-5-methylphenyl)propane-2-sulfonamide
Uniqueness
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other research fields .
Properties
IUPAC Name |
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZMDXOAAZCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NS(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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